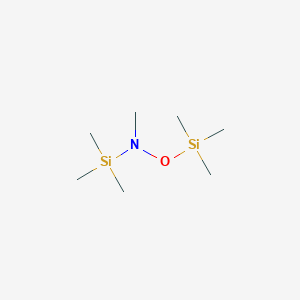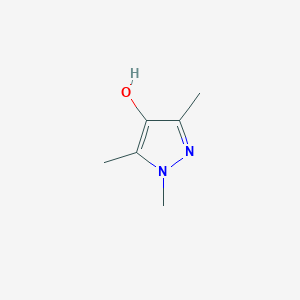
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine
Übersicht
Beschreibung
“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” is a chemical compound with the molecular formula C7H21NOSi2 . It is used as a protected hydroxylamine synthon for the formation of isocyanates, hydroxamic acids, N-phosphinoylhydroxylamines, and oximes .
Synthesis Analysis
This compound can be prepared from MeNHOH·HCl under alkaline conditions with silylating reagents. The use of either Me3SiSiMe3 as a ‘counterattack reagent’ or Me3SiCl in a classical procedure has been reported .
Molecular Structure Analysis
The molecular structure of “N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” consists of seven carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, one oxygen atom, and two silicon atoms .
Chemical Reactions Analysis
“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” reacts readily with various aliphatic acid chlorides under mild conditions to afford the corresponding hydroxamic acids in good yields . It also reacts with free phenolic steroids during the analysis of conjugated estrogen tablets and injectable formulations by GLC .
Physical And Chemical Properties Analysis
“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” has a boiling point of 137–139°C, 78–80°C/100 mmHg; a density of 0.830 g cm−3; and a flash point of 28°C . It is soluble in THF, ether, pentane, and CH2Cl2 .
Wissenschaftliche Forschungsanwendungen
Application 1: Derivatization for GC–MS Analysis of Steroids
- Summary of Application: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine (MSTFA) is used for the derivatization of steroids, such as estrone (E1), 17β-estradiol (E2), estriol (E3), and 17α-ethynylestradoil (EE2), for GC–MS analysis .
- Results or Outcomes: The study found that the derivatization of EE2 using MSTFA without heating results in three products: TMS-E1, mono-TMS-EE2, and di-TMS-EE2 .
Application 2: Preparation of N-(dialkyl phosphinoyl)hydroxylamines
- Summary of Application: N,O-Bis(trimethylsilyl)hydroxylamine is used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Application 3: Derivatization Reagent for GC-MS Analysis of Phenolic Acids in Fruits
- Summary of Application: N,O-Bis(trimethylsilyl)hydroxylamine is used as a derivatization reagent for gas chromatography-Mass spectral analysis of phenolic acids in fruits .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Application 4: Preparation of N-Methyl Nitrones
- Summary of Application: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is used for the preparation of N-methyl nitrones .
- Methods of Application: The reaction of aldehydes or ketones with a stoichiometric amount of the title compound gives the corresponding N-methyl nitrones . The reaction intermediates were hemiaminals, which decomposed to nitrones by a bimolecular push–pull mechanism .
- Results or Outcomes: The reaction yields N-methyl nitrones in good to excellent yields .
Application 5: Protection-Reduction-Dedprotection of Carbonyl Group
- Summary of Application: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is used to protect a carbonyl group in a compound with another functionality, which is subsequently reduced in situ .
- Methods of Application: The title compound is used to protect a carbonyl group in a compound with another functionality, which is subsequently reduced in situ . Acidic work-up regenerates the carbonyl group .
- Results or Outcomes: This new method of ‘protection–reduction–deprotection’ includes three transformations, which were carried out in one flask .
Application 6: Migration of Simple Alkyl Groups
- Summary of Application: N,O-Bis(trimethylsilyl)hydroxylamine is used for the migration of simple alkyl groups in the rearrangement of their O-p-nitrobenzenesulfonates .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes: The specific results or outcomes were not provided in the source .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-trimethylsilyl-N-trimethylsilyloxymethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21NOSi2/c1-8(10(2,3)4)9-11(5,6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNSJZVQLMUDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(O[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NOSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505160 | |
| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine | |
CAS RN |
22737-33-3 | |
| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)










